4-Amino-2-iodobenzoic acid
Overview
Description
4-Amino-2-iodobenzoic acid is an organic compound that belongs to the class of iodobenzoic acids It is characterized by the presence of an amino group at the fourth position and an iodine atom at the second position on the benzene ring, along with a carboxylic acid group
Scientific Research Applications
Oxidation and Functional Group Transformations
4-Amino-2-iodobenzoic acid is related to 2-Iodoxybenzoic acid (IBX), which is primarily used in the oxidation of alcohols to carbonyl compounds at room temperature. IBX's unique property of being insoluble in most solvents except DMSO, coupled with its tolerance for amine functionality, makes it useful for the oxidation of amino alcohols to amino carbonyl compounds. Additionally, IBX can oxidize 1,2-glycols without cleaving the glycol carbon-carbon bond and is also effective in oxidizing allylic and benzylic positions. This compound is instrumental in the synthesis of a,b-unsaturated carbonyl compounds from carbonyl compounds, with IBX as the oxidant. The oxidation of silyl enol ethers upon exposure to IBX and 4-methoxypyridine N-oxide is another application area. Furthermore, water-soluble derivatives and polymer-based IBX offer additional advantages in transformations that facilitate the construction of diverse heterocyclic systems (Nair, 2020).
Solid State Structure Analysis
The solid-state structure of compounds related to this compound, like 4-iodobenzoic acid, has been explored using techniques such as variable temperature X-ray diffraction and solid-state NMR. These studies reveal insights into molecular interactions and transitions, such as the presence of strong hydrogen bonds and van der Waals forces between iodine atoms in the dimeric unit in the solid state (Nygren, Wilson, & Turner, 2005).
Iodine Accumulation and Antioxidant Potential in Plants
Studies on iodobenzoates, including 4-iodobenzoic acid, have been conducted to understand their effect on plant growth, development, and antioxidant activity. For instance, research on tomato seedlings showed that iodine compounds like 4-iodobenzoic acid can affect plant growth and development, impact iodine accumulation in plant tissues, and modify the content of certain antioxidants in tomato leaves. These findings are crucial for understanding the role of iodine in plant physiology and its potential agricultural applications (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).
Surface Modification and Sensor Development
The modification of surfaces, like glassy carbon electrodes, with compounds such as 4-aminobenzoic acid has significant implications in sensor technology. This modification technique is used for fabricating various sensors and devices, demonstrating the versatility of 4-aminobenzoic acid in developing new materials with specific electrical and chemical properties (Liu, Cheng, Liu, & Dong, 2000).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-iodobenzoic acid can be synthesized through a multi-step process starting from 2-aminobenzoic acid. The synthesis involves the following steps:
Diazotization: 2-Aminoben
Properties
IUPAC Name |
4-amino-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECAAKAVMYEKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559033 | |
Record name | 4-Amino-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73655-51-3 | |
Record name | 4-Amino-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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